Milbemectin is a macrocyclic lactone compound derived from the fermentation products of the bacterium Streptomyces hygroscopicus. It belongs to the avermectin class of compounds, which are known for their insecticidal and acaricidal properties. Milbemectin is primarily composed of two active components, milbemycin A3 and milbemycin A4, which exhibit significant efficacy against a variety of pests, making it a valuable agent in agricultural practices.
Milbemectin is classified as an insecticide and acaricide. It is recognized for its low toxicity to mammals and its effectiveness against a broad spectrum of agricultural pests, including mites and insects. According to toxicological assessments, milbemectin is categorized as a second-class hazard based on acute inhalation toxicity .
The synthesis of milbemectin involves both natural fermentation processes and synthetic modifications. The primary method for producing milbemycin involves culturing Streptomyces hygroscopicus under specific conditions that promote the expression of its biosynthetic gene cluster responsible for milbemycin production.
Milbemectin consists of a complex structure characterized by a macrocyclic lactone ring. The molecular formula for milbemycin A3 is and for milbemycin A4 is as well, differing only in the configuration at one stereocenter.
Milbemectin undergoes various chemical reactions during its biosynthesis and when interacting with biological systems. Key reactions include:
Milbemectin exerts its insecticidal effects primarily through interference with neural transmission in target pests. It binds selectively to glutamate-gated chloride channels (GluCl), leading to hyperpolarization of the neuronal membrane.
Milbemectin is primarily utilized in agriculture as an effective insecticide and acaricide. Its applications include:
The milbemycin biosynthetic gene cluster (mil) spans approximately 80 kb and encodes modular polyketide synthases (PKSs), tailoring enzymes, transporters, and regulatory proteins. In Streptomyces hygroscopicus subsp. aureolacrimosus, the cluster comprises four giant PKS genes (milA1–milA4), organized as discrete operons rather than contiguous units [5] [6]. Each PKS polypeptide harbors multiple catalytic domains responsible for stepwise assembly of the macrolactone backbone:
Post-PKS tailoring enzymes modify the nascent polyketide:
Regulation is orchestrated by the LAL-family transcriptional activator MilR, which binds ATP via Walker A/B motifs and activates milA4-E and milF promoters. Disruption of milR abolishes milbemycin production, while its overexpression enhances titers by 38% [2].
Fermentation remains the primary method for milbemectin production, with titers heavily dependent on precursor availability and metabolic flux. Streptomyces bingchenggensis strain BC04—engineered via classical mutagenesis—initially achieved ~1,000 mg/L of milbemycin A3/A4. However, the component ratio (A4:A3 = 9:1) exceeded the industrially optimal range (2.3:1 to 4:1) required for maximal bioactivity [3]. Key metabolic engineering strategies include:
Propionyl-CoA Fine-Tuning: Temporal expression of propionyl-CoA synthase (pcs) and propionyl-CoA carboxylase (pcc) using stage-specific promoters optimized the A4:A3 ratio. Knock-in of pcs and pcc under the milR promoter adjusted intracellular propionyl-CoA levels, achieving a 3.3:1 A4:A3 ratio [3].
Carbon/Nitrogen Source Manipulation: Glucose-fed batch fermentations suppress milbemycin synthesis via carbon catabolite repression. Substitution with glycerol or oat flour mitigates this effect. Nitrogen sources like soy peptone enhance biomass without repressing mil genes [6].
Table 2: Metabolic Engineering Strategies for Milbemycin Overproduction
| Approach | Genetic Modification | Outcome | Titer (mg/L) |
|---|---|---|---|
| Precursor Engineering | accA2-accB-accE overexpression | 18% yield increase | 2,450 |
| Temporal pcs/pcc Expression | PmilR::pcs-pcc integrated at ΦBT1 attB | A4:A3 = 3.3:1; 39.5% total yield increase | 3,418 |
| Regulatory Gene Overexpression | Extra milR copy under native promoter | 38% yield increase | ~1,400 |
| Combinatorial Biosynthesis | milA1/milA3 in S. avermitilis SA-01 | 377 mg/L in 5-L fermenter | 377 |
Milbemectin (milbemycin A3/A4) and avermectin B1a share a 16-membered macrolactone core but exhibit critical structural and biosynthetic differences:
Both utilize methylmalonyl-CoA for C2 methyl branches, but module-specific domain activities alter reduction patterns.
PKS Domain Architecture:
Module 7: Avermectin’s inactive DH domain allows C13 glycosylation (disaccharide attachment). Milbemycin’s functional DH/ER yields a saturated chain without glycosylation [1] [5].
Post-PKS Modifications:
Milbemycin’s C5 hydroxyl remains unmodified, whereas avermectin undergoes C5 O-methylation via AveD homologs. Disruption of aveD in Streptomyces avermitilis milbemycin producers shifted output from milbemycins B/G to A3/A4 [1].
Regulatory Networks:
These differences underscore why milbemycins lack sugar moieties and C22–C23 unsaturation, contributing to their lower mammalian toxicity and efficacy against avermectin-resistant parasites [4] [10].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2